benzyl N-methoxybenzenecarboximidate
Description
Benzyl N-methoxybenzenecarboximidate is an organic compound characterized by a benzyl ester group, a methoxy-substituted benzene ring, and a carboximidate functional group. This structure combines aromatic and imidate moieties, which may confer unique reactivity and biological activity.
Properties
CAS No. |
185197-15-3 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
benzyl N-methoxybenzenecarboximidate |
InChI |
InChI=1S/C15H15NO2/c1-17-16-15(14-10-6-3-7-11-14)18-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
InChI Key |
NKZWYOPXJUVSIP-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl N-methoxybenzenecarboximidate can be synthesized through the reaction of benzyl chloroformate with N-methoxyamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where benzyl chloroformate and N-methoxyamine are combined under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation or crystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.
Reduction: The compound can be reduced to form benzylamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Benzyl alcohol derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N-methoxybenzenecarboximidate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective reactions without interference from the amine group.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of benzyl N-methoxybenzenecarboximidate involves its ability to protect amine groups through the formation of stable carbamate linkages. This protection prevents unwanted side reactions during synthesis and can be removed under specific conditions, such as catalytic hydrogenation or treatment with strong acids.
Comparison with Similar Compounds
Key Differences :
- Functional groups : Benzyl N-methoxybenzenecarboximidate contains a carboximidate group (C=N–O–), distinguishing it from esters (e.g., benzyl phenyl acetate) and amides (e.g., N-benzyl-2-methoxy-N-methylacetamide) .
- Substituent positions : Unlike N'-hydroxy-2-methoxy-4-methylbenzene-1-carboximidamide, which has a hydroxy group at position 1 and methyl at position 4, the target compound likely lacks these substituents, affecting its electronic profile and reactivity .
Physical and Chemical Properties
Notes:
- Carboximidates are typically more reactive toward nucleophiles than esters or amides due to the electron-deficient imidate group .
- The benzyl group in benzyl phenyl acetate enhances lipophilicity, whereas polar substituents (e.g., hydroxy in ) increase aqueous solubility .
Data Tables
Table 1: Functional Group Impact on Reactivity
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